N'-[(E)-(4-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Description
N'-[(E)-(4-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a useful research compound. Its molecular formula is C23H18BrN5OS and its molecular weight is 492.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is 491.04154 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
The synthesis of benzothiazole acylhydrazones, structurally related to N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide, has shown promising anticancer properties. Osmaniye et al. (2018) demonstrated that these derivatives exhibit significant cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, indicating potential applications in cancer therapy Osmaniye et al., 2018.
Enzyme Inhibition
Another study focused on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which is structurally similar to the target compound. Bekircan et al. (2015) found these derivatives to exhibit potent lipase and α-glucosidase inhibitory activities, suggesting their potential in managing obesity and diabetes Bekircan et al., 2015.
Antimicrobial Activity
Further research by Bekircan et al. (2014) on some new 1,2,4‐Triazole derivatives starting from 3‐(4‐Chlorophenyl)‐5‐(4‐methoxybenzyl)‐4H‐1,2,4‐triazol showed notable anti-lipase and anti-urease activities. This suggests applications in the development of antimicrobial agents, potentially targeting resistant microbial strains Bekircan et al., 2014.
Radical-Scavenging Activity
The research on highly brominated mono- and bis-phenols from marine red algae indicated potent radical-scavenging activities. Such compounds, including the targeted triazole derivatives, could be explored for their antioxidant properties, contributing to the development of natural antioxidant agents for food preservation or pharmaceutical applications Duan et al., 2007.
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5OS/c24-19-13-11-17(12-14-19)15-25-26-21(30)16-31-23-28-27-22(18-7-3-1-4-8-18)29(23)20-9-5-2-6-10-20/h1-15H,16H2,(H,26,30)/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSATZMXVJCICY-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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